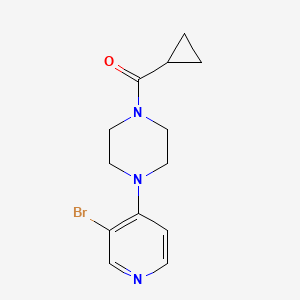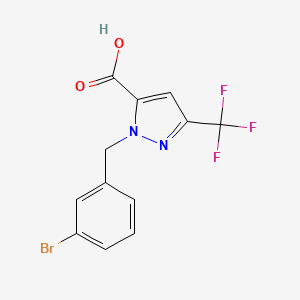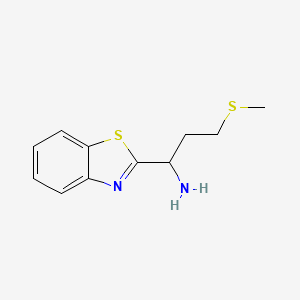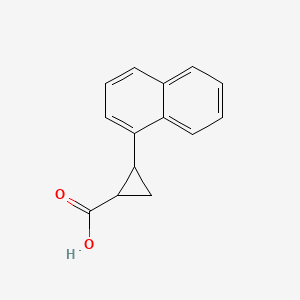
1-(3-Bromopyridin-4-yl)-4-cyclopropanecarbonylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopyridin-4-yl)-4-cyclopropanecarbonylpiperazine is a chemical compound that features a bromopyridine moiety attached to a cyclopropanecarbonyl group and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopyridin-4-yl)-4-cyclopropanecarbonylpiperazine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated to form 3-bromopyridine.
Formation of Cyclopropanecarbonyl Chloride: Cyclopropanecarboxylic acid is converted to its corresponding acid chloride using reagents such as thionyl chloride.
Coupling Reaction: The 3-bromopyridine is then coupled with cyclopropanecarbonyl chloride in the presence of a base to form 3-bromopyridin-4-yl-cyclopropanecarbonyl chloride.
Piperazine Addition: Finally, piperazine is added to the reaction mixture to obtain the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopyridin-4-yl)-4-cyclopropanecarbonylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring.
Coupling Reactions: The bromopyridine moiety can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(3-Bromopyridin-4-yl)-4-cyclopropanecarbonylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromopyridin-4-yl)-4-cyclopropanecarbonylpiperazine involves its interaction with molecular targets such as enzymes or receptors. The bromopyridine moiety can participate in binding interactions, while the piperazine ring may enhance the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromopyridin-4-yl)cyclopropane-1-carboxylic acid: Similar in structure but lacks the piperazine ring.
4-(3-Bromopyridin-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile: Contains a dihydropyridine ring instead of a piperazine ring.
3-Bromopyridin-4-ylboronic acid: Features a boronic acid group instead of the cyclopropanecarbonyl and piperazine moieties.
Uniqueness
1-(3-Bromopyridin-4-yl)-4-cyclopropanecarbonylpiperazine is unique due to the combination of the bromopyridine, cyclopropanecarbonyl, and piperazine moieties. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C13H16BrN3O |
|---|---|
Molecular Weight |
310.19 g/mol |
IUPAC Name |
[4-(3-bromopyridin-4-yl)piperazin-1-yl]-cyclopropylmethanone |
InChI |
InChI=1S/C13H16BrN3O/c14-11-9-15-4-3-12(11)16-5-7-17(8-6-16)13(18)10-1-2-10/h3-4,9-10H,1-2,5-8H2 |
InChI Key |
XNFLKFFYSFRFHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3=C(C=NC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-ethoxyphenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride](/img/structure/B12220830.png)

![2-{[1-(Oxolan-3-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B12220836.png)
![1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12220837.png)
![N-[(1R,2R)-2-hydroxycyclobutyl]pyrimidine-4-carboxamide](/img/structure/B12220841.png)
![Methyl 2-((4-(difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate](/img/structure/B12220845.png)

![3-chloro-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide](/img/structure/B12220850.png)
![Methyl [1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate](/img/structure/B12220855.png)
![2-ethyl-4-[2-(naphthalen-2-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B12220861.png)

![Methyl (4-{[(2,2-dimethoxyethyl)carbamothioyl]amino}phenyl)acetate](/img/structure/B12220881.png)

